naphthalen-2-yl 4-chloronaphthalene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a sulfonate group at the 1-position and a chlorine atom at the 4-position. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by chlorination. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with thionyl chloride to introduce the chlorine atom at the 4-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or sulfoxide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid or sulfoxide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the chlorine atom, resulting in different chemical properties.
4-Chloronaphthalene: Lacks the sulfonate group, affecting its reactivity and applications.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonate group at a different position.
Uniqueness
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is unique due to the presence of both the sulfonate group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
naphthalen-2-yl 4-chloronaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(22,23)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDKGHREZMKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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